molecular formula C14H11ClFNO3 B5723899 5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B5723899
M. Wt: 295.69 g/mol
InChI Key: VJKGIIUIVVCWRP-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, fluorophenoxy, and carboxylic acid groups

Properties

IUPAC Name

5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3/c1-7-11(14(18)19)13(17-8(2)12(7)15)20-10-5-3-9(16)4-6-10/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKGIIUIVVCWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chlorine, fluorophenoxy, and dimethyl groups are introduced through various substitution reactions. For example, the fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-fluorophenoxy)benzoic acid
  • 2-(4-Fluorophenoxy)-5-chlorobenzoic acid
  • 5-Chloro-2-(4-fluorophenoxy)aniline

Uniqueness

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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